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molecular formula C22H14Cl2F3N5OS B8472032 Benzamide,n-[3-[7-amino-2-(methylthio)pyrido[2,3-d]pyrimidin-6-yl]-2,4-dichlorophenyl]-3-(trifluoromethyl)-

Benzamide,n-[3-[7-amino-2-(methylthio)pyrido[2,3-d]pyrimidin-6-yl]-2,4-dichlorophenyl]-3-(trifluoromethyl)-

Cat. No. B8472032
M. Wt: 524.3 g/mol
InChI Key: WRWWXOBPBSVFDI-UHFFFAOYSA-N
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Patent
US07868018B2

Procedure details

To a solution of 6-(3-amino-2,6-dichloro-phenyl)-2-methylsulfanyl-pyrido[2,3-d]pyrimidin-7-ylamine (600 mg, 1.7 mmol) in dichloromethane (60 ml) is added 3-trifluoromethyl-benzoyl chloride (1.76 g, 8.5 mmol) slowly at 0° C. on an ice bath. The reaction is then raised to room temperature and stirred at room temperature for 18 hours. The reaction mixture is washed with 10% NaHCO3 and brine. The organic phase is dried over MgSO4. The crude product is purified by flash silica gel column eluting with CH2Cl2/MeOH (7N NH3) (v/v: 98/2) to give the title compound as light yellow solid.
Quantity
1.76 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([Cl:22])=[C:4]([C:9]2[C:20]([NH2:21])=[N:19][C:12]3[N:13]=[C:14]([S:17][CH3:18])[N:15]=[CH:16][C:11]=3[CH:10]=2)[C:5]([Cl:8])=[CH:6][CH:7]=1.[F:23][C:24]([F:35])([F:34])[C:25]1[CH:26]=[C:27]([CH:31]=[CH:32][CH:33]=1)[C:28](Cl)=[O:29]>ClCCl>[NH2:21][C:20]1[C:9]([C:4]2[C:3]([Cl:22])=[C:2]([NH:1][C:28](=[O:29])[C:27]3[CH:31]=[CH:32][CH:33]=[C:25]([C:24]([F:23])([F:34])[F:35])[CH:26]=3)[CH:7]=[CH:6][C:5]=2[Cl:8])=[CH:10][C:11]2[CH:16]=[N:15][C:14]([S:17][CH3:18])=[N:13][C:12]=2[N:19]=1

Inputs

Step One
Name
Quantity
600 mg
Type
reactant
Smiles
NC=1C(=C(C(=CC1)Cl)C1=CC2=C(N=C(N=C2)SC)N=C1N)Cl
Name
Quantity
1.76 g
Type
reactant
Smiles
FC(C=1C=C(C(=O)Cl)C=CC1)(F)F
Name
Quantity
60 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The reaction mixture is washed with 10% NaHCO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The crude product is purified by flash silica gel column
WASH
Type
WASH
Details
eluting with CH2Cl2/MeOH (7N NH3) (v/v: 98/2)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
NC=1C(=CC2=C(N=C(N=C2)SC)N1)C=1C(=C(C=CC1Cl)NC(C1=CC(=CC=C1)C(F)(F)F)=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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